Anoplin

Description

Propriétés

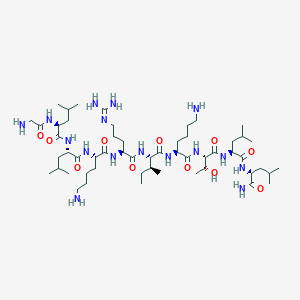

Formule moléculaire |

C54H104N16O11 |

|---|---|

Poids moléculaire |

1153.5 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C54H104N16O11/c1-12-33(10)43(52(80)65-36(19-14-16-22-56)48(76)70-44(34(11)71)53(81)68-41(27-32(8)9)51(79)66-38(45(58)73)24-29(2)3)69-47(75)37(20-17-23-61-54(59)60)63-46(74)35(18-13-15-21-55)64-50(78)40(26-31(6)7)67-49(77)39(25-30(4)5)62-42(72)28-57/h29-41,43-44,71H,12-28,55-57H2,1-11H3,(H2,58,73)(H,62,72)(H,63,74)(H,64,78)(H,65,80)(H,66,79)(H,67,77)(H,68,81)(H,69,75)(H,70,76)(H4,59,60,61)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |

Clé InChI |

DVIZFGMNPXYEKS-OEOXEQAESA-N |

Bioactivité |

Antibacterial |

Séquence |

GLLKRIKTLL |

Origine du produit |

United States |

Foundational & Exploratory

Anoplin Peptide: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin is a short, 10-amino acid antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp, Anoplius samariensis.[1][2] Its sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[2][3] this compound has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, coupled with its relatively simple structure, making it an attractive candidate for therapeutic development.[2][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Physicochemical Properties and Structure

This compound is a cationic and amphipathic peptide.[5][6] In aqueous solutions, this compound typically adopts a random coil conformation.[7] However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS), it forms an α-helical structure.[2][7] This structural transition is crucial for its antimicrobial activity. The α-helical conformation allows the peptide to interact with and disrupt bacterial cell membranes.[7][8] The amidated C-terminus of this compound is also important for its biological activity, as deamidation can lead to a loss of function.[5][9]

Discovery and Isolation

The discovery of this compound involved the collection of venom from the solitary wasp Anoplius samariensis.[2][10] The subsequent isolation and purification of the peptide followed a multi-step chromatographic process.

Experimental Protocol: Isolation of this compound from Wasp Venom

This protocol is a generalized representation based on common peptide isolation techniques from venom.[11][12][13]

1. Venom Extraction:

-

Wasps are anesthetized, and the venom reservoirs are carefully dissected.[14]

-

The collected reservoirs are homogenized in a suitable buffer (e.g., 0.1 M phosphate-buffered saline, pH 6.0) to release the venom components.[11][14]

-

The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude venom is collected.[14]

2. Size-Exclusion Chromatography (Gel Filtration):

-

The crude venom extract is applied to a size-exclusion chromatography column (e.g., Sephadex G-50).[11]

-

The components are separated based on their molecular size.

-

Fractions are collected and assayed for antimicrobial activity to identify the fractions containing this compound.[11]

3. Ion-Exchange Chromatography:

-

The active fractions from the previous step are pooled and subjected to ion-exchange chromatography (e.g., CM-Sephadex C-25).[11]

-

This step separates molecules based on their net charge.

-

Again, fractions are collected and tested for antimicrobial activity.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification step involves RP-HPLC using a C18 column.[7][8][15]

-

Peptides are separated based on their hydrophobicity.

-

A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.[7][8]

-

The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.[3][15]

Antimicrobial Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antimicrobial activity.[2] Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes.[7][8]

Mechanism of Action

The positively charged residues of this compound are thought to initially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction facilitates the insertion of the peptide into the lipid bilayer.[7] Upon insertion, this compound undergoes a conformational change to an α-helix, which perturbs the membrane structure, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[7][9]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Type | MIC (μM) |

| Escherichia coli | Gram-negative | 16 - 64 |

| Staphylococcus aureus | Gram-positive | 16 - 64 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | >32 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Bacillus subtilis | Gram-positive | 4 |

| Candida albicans | Fungus | 32 |

Note: MIC values can vary between studies due to different experimental conditions. The data presented is a representative range compiled from multiple sources.[7][8][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is typically determined using a broth microdilution method.[17][18][19][20]

1. Preparation of Peptide Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[17]

-

Serial two-fold dilutions of the peptide are made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another appropriate growth medium.[18][21]

2. Preparation of Bacterial Inoculum:

-

A fresh overnight culture of the test bacterium is diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]

3. Incubation:

-

An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

-

The plate is incubated at 37°C for 18-24 hours.[17]

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[16]

Hemolytic Activity and Cytotoxicity

An important consideration for the therapeutic potential of AMPs is their toxicity towards mammalian cells. This compound has been reported to have low hemolytic activity against human erythrocytes at concentrations effective against bacteria.[4] However, some studies on modified this compound analogs have shown that increased hydrophobicity can lead to higher hemolytic activity and cytotoxicity.[7][8]

| Peptide | Hemolytic Activity at 32 μM (%) | Cytotoxicity against HEK 293 cells at 32 μM (% cell death) |

| This compound (native) | ~4 | Not significant |

| This compound[5-9] | ~43 | ~100 |

| This compound[2-6] | ~4 | Not significant |

Data adapted from studies on stapled this compound analogs.[7][8]

Conclusion

This compound is a promising antimicrobial peptide with a simple structure and potent, broad-spectrum activity. Its mechanism of action, involving the disruption of bacterial membranes, makes it a valuable lead compound in the development of new antibiotics. Further research, including structural modifications to enhance its efficacy and selectivity, will be crucial in realizing its full therapeutic potential. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other antimicrobial peptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in the Study of Structural Modification and Biological Activities of this compound [frontiersin.org]

- 7. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Stapled this compound as an Antibacterial Agent [frontiersin.org]

- 9. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the Study of Structural Modification and Biological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel bioactive peptide from wasp venom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Venom Peptide Extraction - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of Parasitoid Wasp Venom [protocols.io]

- 15. journals.asm.org [journals.asm.org]

- 16. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using this compound as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 18. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tuning the Activity of this compound by Dendrimerization of Lysine and Lipidation of the N-Terminal - PMC [pmc.ncbi.nlm.nih.gov]

Anoplin: A Technical Guide to its Amino Acid Sequence, Structure, and Function

Anoplin is a decapeptide amide first isolated from the venom of the solitary wasp Anoplius samariensis.[1][2] As one of the shortest known α-helical antimicrobial peptides (AMPs), its simple, linear structure and broad-spectrum activity have made it a significant subject of research for the development of novel antibiotics.[1][3][4] This guide provides an in-depth overview of this compound's molecular characteristics, mechanism of action, and the experimental protocols used for its study, tailored for researchers and professionals in drug development.

Primary Structure and Physicochemical Properties

This compound is a 10-amino acid peptide with a C-terminal amide group, which is crucial for its biological activity.[5][6] Deamidation introduces a negative charge that disrupts its amphipathic character and reduces its effectiveness.[5][6] The primary sequence of this compound is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[1][3][4][7][8] This composition gives the peptide a net positive charge and an amphipathic nature, which are key to its antimicrobial function.[6][7]

The table below summarizes the core physicochemical properties of the this compound peptide.

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2 | [1][3][4][7][8] |

| Molecular Formula | C54H104N16O11 | [8] |

| Molecular Weight | 1153.50 Da | [8] |

| Residue Count | 10 | [3][4] |

| Net Charge | Cationic (+3 at neutral pH) | [6][7] |

| Key Feature | C-terminal amidation | [5][6] |

Secondary Structure

In aqueous solutions, this compound exists in a largely random coil conformation. However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (SDS) micelles, or lipid vesicles, it adopts a distinct α-helical secondary structure.[4][7] This conformational change is a hallmark of many membrane-active peptides and is essential for its function. The helical structure arranges the hydrophobic and hydrophilic residues on opposite faces of the helix, creating an amphipathic molecule that can readily interact with and disrupt lipid bilayers.[3][4]

The quantitative analysis of this compound's secondary structure under different conditions is presented below.

| Environment | α-Helical Content (%) | Method | Reference |

| Water / Buffer | Low / Negligible | Circular Dichroism (CD) | [4][7] |

| Trifluoroethanol (TFE) | ~55% | Circular Dichroism (CD) | [4] |

| Sodium Dodecyl Sulfate (SDS) | ~55% | Circular Dichroism (CD) | [4] |

| DPC Micelles | High (structure resolved) | Nuclear Magnetic Resonance (NMR) | [3][9] |

Mechanism of Action

This compound's antimicrobial activity stems from its direct interaction with and disruption of bacterial cell membranes.[3][7] The process is driven by electrostatic and hydrophobic interactions. The cationic nature of the peptide facilitates initial binding to the negatively charged components of bacterial membranes (anionic phospholipids).[7] Following this initial contact, the peptide undergoes a conformational shift to an α-helix, inserting itself into the lipid bilayer. This insertion leads to membrane permeabilization, potentially through the formation of ion channels or pores, which disrupts the cellular osmotic balance and leads to cell death.[3][5][6]

Experimental Protocols

The study of this compound and its analogs involves a workflow that begins with chemical synthesis and concludes with structural and functional characterization.

This compound is chemically synthesized using a stepwise solid-phase peptide synthesis (SPPS) method with Fmoc (N-9-fluorenylmethoxycarbonyl) chemistry.[4]

-

Resin: TentaGel S Rink Amide resin is commonly used to ensure a C-terminally amidated final product.[10]

-

Amino Acid Activation: A 4-fold molar excess of Fmoc-protected amino acids is activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[11]

-

Coupling: Each acylation step is typically performed twice for 45 minutes to ensure complete reaction.[11]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus using a 20% piperidine solution in DMF.[12]

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.[11]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11][12]

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[11]

CD spectroscopy is used to determine the secondary structure of this compound in various environments.

-

Sample Preparation: Lyophilized peptide is dissolved in the desired solvent (e.g., ultrapure water, 50% TFE in water, or buffer containing SDS micelles).

-

Instrumentation: CD spectra are recorded on a spectrometer (e.g., Jasco J-810) using a quartz cell with a 1.0 mm path length.[12]

-

Data Acquisition: Spectra are typically recorded from 190 to 260 nm at 25 °C.[12]

-

Analysis: The resulting spectra are analyzed for characteristic α-helical signatures, which include positive ellipticity around 192 nm and negative minima near 208 and 222 nm. The percentage of α-helical content is then calculated from the mean residue ellipticity at 222 nm.

The antimicrobial efficacy of this compound is quantified by determining its Minimal Inhibitory Concentration (MIC).

-

Bacterial Strains: A range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[7]

-

Procedure: The assay is typically performed in 96-well microtiter plates according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

-

Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[12]

-

Peptide Dilution: Two-fold serial dilutions of the peptide are prepared in the wells of the microtiter plate.

-

Incubation: The bacterial inoculum is added to the wells, and the plates are incubated at 37 °C for 18-24 hours.[12]

-

MIC Determination: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible bacterial growth.[7][12]

| Organism Type | Representative Strain | MIC Range (μM) | Reference |

| Gram-positive | Staphylococcus aureus | 16 - 64 | [7] |

| Gram-negative | Escherichia coli | 16 - 64 | [7] |

Conclusion

This compound stands out as a promising template for antimicrobial drug design due to its small size, potent activity, and well-defined structure-function relationship. Its α-helical structure, induced upon membrane interaction, is fundamental to its pore-forming mechanism of action. The detailed experimental protocols for its synthesis and characterization provide a robust framework for the development of more potent and selective analogs. For drug development professionals, this compound offers a tractable and chemically manipulable scaffold to explore the critical parameters of antimicrobial peptide efficacy, including charge, hydrophobicity, and helical stability.

References

- 1. This compound, a novel antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using this compound as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the Study of Structural Modification and Biological Activities of this compound [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Stapled this compound as an Antibacterial Agent [frontiersin.org]

- 12. Tuning the Activity of this compound by Dendrimerization of Lysine and Lipidation of the N-Terminal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Anoplin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anoplin (GLLKRIKTLL-NH₂) is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary spider wasp, Anoplius samariensis.[1] As one of the smallest known natural α-helical AMPs, its simple 10-residue structure, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and low hemolytic activity make it an attractive template for the development of novel anti-infective agents.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and process visualizations.

The primary mode of action for this compound involves a direct, disruptive interaction with the bacterial cell membrane.[4][5] This process is driven by the peptide's key physicochemical properties: its net positive charge (+4) and its amphipathic α-helical structure, which it adopts upon encountering a membrane environment.[6][7][8]

Core Mechanism of Action: Membrane Disruption and Pore Formation

The antimicrobial activity of this compound is a multi-step process initiated by electrostatic attraction and culminating in the loss of membrane integrity.

-

Electrostatic Targeting: this compound's cationic nature, conferred by its lysine and arginine residues, facilitates its initial binding to the target cell. It preferentially interacts with the anionic components abundant in bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic/lipoteichoic acids in Gram-positive bacteria.[4][9] This electrostatic interaction concentrates the peptide at the cell surface.

-

Structural Transition and Membrane Insertion: In an aqueous environment, this compound exists in a largely unordered conformation.[8] Upon binding to the anionic membrane surface, it undergoes a conformational change, folding into an amphipathic α-helix.[4][8][10] In this helical structure, the hydrophobic residues (Leucine, Isoleucine) are segregated to one face of the helix and the cationic residues to the other. This amphipathic arrangement is critical for its insertion into the hydrophobic core of the lipid bilayer.

-

Pore Formation and Permeabilization: Following insertion, this compound monomers are believed to aggregate and form transmembrane pores or ion channels.[11][12] Evidence points towards a toroidal pore model , where the peptide assembly induces the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups.[6]

-

Cellular Leakage and Death: The formation of these pores disrupts the membrane's barrier function, leading to the uncontrolled efflux of essential ions (e.g., K⁺) and small metabolites, and the influx of water.[13] This dissipates the transmembrane potential, disrupts cellular homeostasis, and ultimately results in bacterial cell death.[11] The C-terminal amidation of this compound is critical for this activity; its removal introduces a negative charge that impairs amphipathicity and abolishes the peptide's ability to form channels and kill bacteria.[6][11]

Quantitative Data: Antimicrobial and Hemolytic Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Its safety profile is often assessed by its hemolytic activity against human red blood cells (hRBCs).

| Peptide | Target Organism | Strain | MIC (μM) | Hemolytic Activity | Reference(s) |

| Native this compound | Staphylococcus aureus | ATCC 25923 | 64 | Low / Non-hemolytic | [1][4][5] |

| Escherichia coli | ATCC 25922 | 16 - 64 | Low / Non-hemolytic | [1][4][5] | |

| Bacillus subtilis | 168 | 16 | Low / Non-hemolytic | [5] | |

| This compound[2-6] (Stapled Analog) | Escherichia coli | ATCC 25922 | 4 | ~4% at 32 μM | [4][5] |

| Escherichia coli (ESBL+) | 1841/06 | 4 | ~4% at 32 μM | [5] | |

| Staphylococcus aureus | ATCC 29213 | >64 | ~4% at 32 μM | [4][5] | |

| This compound[5-9] (Stapled Analog) | Staphylococcus aureus | ATCC 29213 | 4 | ~43% at 32 μM | [4][5] |

| Staphylococcus aureus (MRSA) | Newman | 4 | ~43% at 32 μM | [5] | |

| Escherichia coli | ATCC 25922 | 64 | ~43% at 32 μM | [4][5] |

Key Experimental Protocols

The elucidation of this compound's mechanism relies on a suite of biophysical and microbiological assays. Detailed below are protocols for core experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol determines the peptide's secondary structure in different environments.

-

Peptide Preparation: Synthesize and purify the this compound peptide. Prepare a stock solution (e.g., 1 mM) in sterile water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Solvent Conditions: Prepare solutions mimicking different environments:

-

Aqueous Buffer: 10 mM sodium phosphate, pH 7.4.

-

Membrane-Mimicking: 50% (v/v) 2,2,2-trifluoroethanol (TFE) in aqueous buffer.

-

Micellar: Sodium dodecyl sulfate (SDS) micelles in buffer (at a concentration above the critical micelle concentration).

-

-

Sample Preparation: Dilute the peptide stock to a final concentration of 50-100 μM in each of the solvent conditions.

-

CD Measurement:

-

Use a quartz cuvette with a 1 mm path length.

-

Record CD spectra from approximately 190 to 260 nm at room temperature.

-

Acquire data at a scan speed of 50 nm/min with a response time of 1 second.

-

Average three to five scans for each sample.

-

-

Data Analysis: Subtract the spectrum of the corresponding solvent blank from each peptide spectrum. Convert the resulting data from machine units (millidegrees) to mean residue ellipticity [θ]. An α-helical structure is characterized by distinct negative bands near 208 and 222 nm.[4][7]

Calcein Leakage Assay for Model Membrane Permeabilization

This assay quantifies the ability of this compound to disrupt lipid vesicles (liposomes).[10][14][15]

-

Liposome Preparation:

-

Prepare a lipid film by drying a solution of desired lipids (e.g., POPC/POPG 3:1 molar ratio to mimic bacterial membranes) under a stream of nitrogen, followed by vacuum desiccation for >2 hours.

-

Hydrate the lipid film in a solution of 50-100 mM calcein in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to form multilamellar vesicles.

-

Create large unilamellar vesicles (LUVs) by subjecting the suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a 100 nm pore size.

-

-

Removal of Free Dye: Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer. The liposomes will elute in the void volume.[15]

-

Fluorescence Measurement:

-

Dilute the purified LUV suspension in buffer in a fluorometer cuvette to a final lipid concentration of 50-100 μM.

-

Set the fluorometer to monitor calcein fluorescence (Excitation: 495 nm, Emission: 515 nm).

-

Record a stable baseline fluorescence (F₀).

-

Add the this compound peptide to the cuvette at the desired final concentration and continuously record the fluorescence increase (Fₜ) over time as the dye leaks out and its self-quenching is relieved.

-

After the signal plateaus (or at a set endpoint), add a detergent like Triton X-100 (0.1% final concentration) to completely lyse all vesicles and release all calcein, establishing the maximum fluorescence (Fₘₐₓ).

-

-

Data Analysis: Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Bacterial Membrane Permeabilization Assays

These assays use fluorescent probes to measure the permeabilization of outer and inner membranes in live bacteria.[4][16][17]

-

Bacterial Culture Preparation:

-

Grow a culture of Gram-negative bacteria (e.g., E. coli) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest the cells by centrifugation, wash twice, and resuspend in a low-salt buffer (e.g., 5 mM HEPES, pH 7.4) to the original OD₆₀₀.

-

-

Outer Membrane (OM) Permeabilization (NPN Uptake):

-

In a fluorometer cuvette, add the bacterial suspension.

-

Add the hydrophobic probe N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 μM.

-

Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add this compound at the desired concentration. An increase in fluorescence indicates NPN is partitioning into the newly permeable outer membrane.

-

-

Inner Membrane (IM) Permeabilization (Propidium Iodide Uptake):

-

In a separate experiment (often on a microplate reader), add the bacterial suspension to wells.

-

Add the membrane-impermeable DNA-binding dye Propidium Iodide (PI) to a final concentration of 10 μM.

-

Add this compound at various concentrations.

-

Measure the increase in fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time. A signal increase occurs only when the inner membrane is compromised, allowing PI to enter and bind to intracellular DNA.

-

References

- 1. Structure-activity relationship study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the Study of Structural Modification and Biological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stapled this compound as an Antibacterial Agent [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Tuning the Activity of this compound by Dendrimerization of Lysine and Lipidation of the N-Terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of point mutations on the secondary structure and membrane interaction of antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Changes of this compound, W-MreB1–9, and (KFF)3K Peptides near the Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances in the Study of Structural Modification and Biological Activities of this compound [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparing Bacterial Membrane Interactions of Antimicrobial Peptides and Their Mimics | Springer Nature Experiments [experiments.springernature.com]

- 15. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36 | PLOS One [journals.plos.org]

- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Anoplin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Anoplin, a decapeptide derived from the venom of the solitary wasp, Anoplius samariensis. This compound (GLLKRIKTLL-NH2) has garnered significant interest as a template for the development of novel antimicrobial agents due to its broad-spectrum activity and relatively simple structure. This document summarizes key findings from various structural modification studies, presents detailed experimental protocols for assessing antimicrobial and cytotoxic activities, and visualizes the underlying mechanisms and workflows.

Core Structure and Physicochemical Properties of this compound

This compound is a 10-amino acid cationic peptide with an amidated C-terminus, a feature crucial for its biological activity. It is characterized by its amphipathic nature, adopting an α-helical conformation in membrane-mimicking environments, which is a key aspect of its mechanism of action. The peptide's positive charge, primarily from the lysine and arginine residues, facilitates its initial interaction with the negatively charged components of bacterial membranes.

Structure-Activity Relationship (SAR) Insights

Extensive research has been conducted to understand how modifications to this compound's structure influence its biological activity. These studies have explored amino acid substitutions, truncations, stapling, and the addition of fatty acids to enhance antimicrobial potency and selectivity.

Amino Acid Substitutions

Systematic replacement of amino acids has revealed critical residues for this compound's activity. An alanine scan identified Gly1, Leu2, Leu3, Ile6, Leu9, and Leu10 as important for its antibacterial effects. Generally, increasing the hydrophobicity of the peptide through amino acid substitutions leads to enhanced antimicrobial activity; however, this often correlates with an increase in hemolytic activity, thus reducing its therapeutic index. Conversely, strategic substitutions can improve selectivity. For instance, replacing specific residues with tryptophan has been shown to enhance antimicrobial potency. The introduction of D-amino acids has been explored to increase enzymatic stability, with some analogs like this compound-4 (kllkwwkkll-NH2) showing high antimicrobial activity and low toxicity.

N- and C-Terminal Modifications

The full length of the decapeptide is generally considered necessary for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Truncation of the peptide often leads to a loss of activity, which is correlated with a decrease in hydrophobicity. The amidation of the C-terminus is critical; its removal results in a loss of antimicrobial and mast cell degranulating activities due to the introduction of a negative charge that disrupts the peptide's amphipathicity.

Stapled Analogs

To stabilize the α-helical structure of this compound, hydrocarbon stapling has been employed. This modification involves introducing covalent linkages between amino acid side chains. Stapled analogs have shown

Anoplin: A Technical Guide to its Biological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoplin, a small decapeptide (GLLKRIKTLL-NH2) isolated from the venom of the solitary wasp Anoplius samariensis, has emerged as a promising candidate for therapeutic development due to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and mast cell degranulating effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanisms of action and experimental workflows to facilitate further research and development.

Introduction

This compound is a cationic, amphipathic α-helical peptide, and it is the smallest known linear α-helical antimicrobial peptide found in nature.[1][2][3] Its simple structure and potent biological activities have garnered significant interest in the scientific community.[1] this compound's primary mechanism of action involves direct interaction with and disruption of cellular membranes, a process influenced by its positive charge and amphipathic nature.[4][5] This guide will delve into the key biological properties of this compound, providing the necessary technical details for researchers to explore its therapeutic applications.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][6] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][5] Upon binding, this compound is thought to form an α-helical structure that inserts into and disrupts the lipid bilayer, leading to membrane permeabilization and cell death.[4][7] Some studies suggest that this disruption occurs through the formation of ion channels or toroidal pores.[7][8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible bacterial growth.

| Peptide | Organism | Strain | MIC (μM) | Reference |

| This compound | Escherichia coli | K12 MG1655 | 16 - 64 | [4] |

| This compound | Staphylococcus aureus | - | 16 - 64 | [4] |

| This compound[2-6] (stapled analog) | Escherichia coli | O157:H7 | 8 | [4] |

| This compound[5-9] (stapled analog) | Staphylococcus aureus | MRSA | 4 | [4] |

| This compound-4 (d-amino acid analog) | In vivo models | - | High activity | [1] |

| This compound Trp5 Lys8 | Staphylococcus aureus | MRSA (ATCC-33591) | 2.5 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound peptide (lyophilized)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Peptide Preparation: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Prepare serial dilutions of the peptide in MHB to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each peptide dilution. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[4]

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects.[8] Inflammation is a complex biological response to harmful stimuli, such as pathogens. Bacterial components like LPS and lipoteichoic acid (LTA) can trigger inflammatory responses by activating immune cells like macrophages through Toll-like receptors (TLRs).[10] This activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] this compound's ability to neutralize these bacterial triggers or modulate the host's immune response contributes to its anti-inflammatory potential.

Experimental Protocol: Cytokine Expression Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effect of this compound by measuring the expression of pro-inflammatory genes in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound peptide

-

6-well cell culture plates

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate overnight.

-

Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

-

RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6, Il-1β). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

-

Data Analysis: Calculate the relative fold change in gene expression in this compound-treated cells compared to the LPS-only treated cells.

Mast Cell Degranulation

This compound has been shown to induce degranulation of mast cells, a process that releases histamine and other inflammatory mediators.[2][11] This activity is similar to that of other venom peptides like mastoparan.[2] The degranulation process is initiated by the binding of this compound to the mast cell membrane, leading to a cascade of intracellular events that culminate in the fusion of granules with the plasma membrane and the release of their contents.[12]

Quantitative Mast Cell Degranulation Data

| Peptide | Cell Type | Assay | Activity | Reference |

| This compound | Rat peritoneal mast cells | Histamine release | Potent activity | [2][11] |

Experimental Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol provides a method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

RBL-2H3 rat basophilic leukemia cell line

-

DMEM with 10% FBS

-

This compound peptide

-

DNP-BSA (dinitrophenyl-bovine serum albumin) for antigen-induced degranulation (optional)

-

Triton X-100 (for cell lysis)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization (for antigen-induced degranulation): Culture RBL-2H3 cells in 24-well plates. For antigen-induced degranulation, sensitize the cells with anti-DNP IgE overnight.

-

Stimulation: Wash the cells with a buffer (e.g., Tyrode's buffer). Add different concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. For antigen-induced degranulation, add DNP-BSA. Include a negative control (buffer only) and a positive control for total enzyme release (lyse cells with Triton X-100).

-

Sample Collection: After incubation, centrifuge the plates and collect the supernatant.

-

Enzyme Assay: In a new 96-well plate, mix the supernatant with the β-hexosaminidase substrate solution. Incubate at 37°C for 1 hour.

-

Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

Mechanisms of Action and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound and the workflows of the key experimental protocols described.

Caption: Proposed mechanism of this compound's antimicrobial activity.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

- 1. Advances in the Study of Structural Modification and Biological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure modification of this compound for fighting resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stapled this compound as an Antibacterial Agent [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Interaction of Anoplin Peptide with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin is a small, 10-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp, Anoplius samariensis[1][2]. Its sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2[2][3]. As a member of the AMP family, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[1][2]. Its mechanism of action is primarily attributed to its direct interaction with and disruption of the lipid bilayers of microbial cell membranes[4][5]. This technical guide provides a comprehensive overview of the interaction between this compound and lipid bilayers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the processes involved.

The structure of this compound is crucial to its function. It is an amphipathic peptide that adopts an α-helical conformation in membrane-mimicking environments[2][6][7]. This amphipathicity, with a hydrophobic face and a cationic face, facilitates its insertion into and perturbation of the lipid bilayer[4][5]. The C-terminal amidation of this compound is also critical for its biological activity; its removal leads to a loss of antimicrobial and other biological functions[6].

Quantitative Analysis of this compound-Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key findings from the literature, providing a comparative view of its structural changes, membrane permeabilizing activity, and biological efficacy.

Table 1: Secondary Structure of this compound in Different Membrane-Mimicking Environments

This table presents the α-helical content of this compound as determined by Circular Dichroism (CD) spectroscopy in various environments that mimic different aspects of biological membranes. The transition from a random coil in aqueous solution to an α-helix in the presence of lipids is a hallmark of many AMPs.

| Environment | Lipid/Micelle Concentration | This compound Concentration | α-Helical Content (%) | Reference |

| Phosphate Buffer (10 mM, pH 7.0) | - | 120 µM | ~0% | [4] |

| SDS Micelles | 5 mM | 120 µM | Up to 71% | [4][8] |

| DPC Micelles | 2 mM | 120 µM | Up to 63% | [4][8] |

| POPC:POPG (3:1) SUVs | 0.75 mM | 120 µM | 72% | [8] |

| POPC:POPE (3:1) SUVs | 5 mM | 120 µM | 32% | [8] |

| LPS Micelles | 50 µM | 120 µM | Not specified, but characteristic α-helical spectra observed | [4] |

| 50% Trifluoroethanol (TFE) | - | Not specified | High α-helical content | [9] |

SDS: Sodium Dodecyl Sulfate, DPC: Dodecylphosphocholine, POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, LPS: Lipopolysaccharide, SUVs: Small Unilamellar Vesicles.

Table 2: Membrane Permeabilization and Lytic Activity of this compound

This table summarizes the ability of this compound and its analogs to permeabilize and lyse both model lipid vesicles and biological membranes. These assays directly measure the peptide's disruptive interaction with the lipid bilayer.

| Assay | Model System/Cell Type | Peptide/Analog | Concentration | Quantitative Measure | Reference |

| Calcein Leakage | POPC:POPG (3:1) LUVs | This compound | 12.5 µM | 74% leakage within 10 min | [8] |

| Calcein Leakage | POPC:POPG (3:1) LUVs | This compound | Not specified | Max ~87% leakage | [8] |

| Calcein Leakage | POPC:POPE (3:1) LUVs | This compound | 5 µM | 70% leakage within 10 min | [8] |

| Calcein Leakage | POPC:POPE (3:1) LUVs | This compound | Not specified | Max ~83% leakage | [8] |

| Propidium Iodide Uptake | E. coli | This compound[2-6] | 8 µM | Significant destabilization | [4] |

| Propidium Iodide Uptake | S. aureus | This compound[5-9] | 4 µM | Highest PI uptake | [4] |

| Hemolytic Activity | Sheep Red Blood Cells | This compound | 32 µM | ~4% hemolysis | [4] |

| Hemolytic Activity | Sheep Red Blood Cells | This compound[5-9] | 32 µM | 43% hemolysis | [4] |

| Critical Pressure of Insertion | DPPG Monolayer | This compound | Not specified | High, indicating preferential adsorption | [10][11] |

| Critical Pressure of Insertion | DPPC Monolayer | This compound | Not specified | Lower than DPPG | [10][11] |

LUVs: Large Unilamellar Vesicles, DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Table 3: Antimicrobial Activity of this compound and Analogs

The minimum inhibitory concentration (MIC) is a key measure of the biological activity of an antimicrobial agent. This table presents the MIC values of this compound and its stapled analogs against a panel of bacteria.

| Peptide/Analog | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) | B. subtilis (ATCC 6633) | Reference |

| This compound | 16-64 µM | 16-64 µM | 32 µM | 32 µM | [4] |

| This compound[2-6] | 4 µM | >64 µM | 4 µM | 2 µM | [4] |

| This compound[5-9] | 32 µM | 4 µM | 64 µM | 4 µM | [4] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound does not appear to involve conventional intracellular signaling cascades triggered by receptor binding. Instead, its "signal" is the direct physical disruption of the bacterial cell membrane. The interaction is thought to proceed via the following steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and lipopolysaccharides (LPS)[4][5][12].

-

Hydrophobic Insertion and Conformational Change: Upon binding to the membrane surface, this compound undergoes a conformational change from a random coil to an α-helix. This allows its hydrophobic residues to insert into the lipid bilayer core[4][8].

-

Membrane Disruption: Following insertion, this compound disrupts the membrane integrity. Several models have been proposed for this step, with the "toroidal pore" model being frequently suggested for this compound[1]. In this model, the peptide molecules, along with the lipid head groups, bend inward to form a water-filled channel, leading to leakage of cellular contents and ultimately cell death. This compound has also been shown to exhibit ion channel-like activity in anionic bilayers[6].

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stapled this compound as an Antibacterial Agent [frontiersin.org]

- 6. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopic Studies of Ion Channels in Lipid Bilayers: Sample Preparation Strategies Exemplified by the Voltage Dependent Anion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Changes of this compound, W-MreB1–9, and (KFF)3K Peptides near the Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tuning the Activity of this compound by Dendrimerization of Lysine and Lipidation of the N-Terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of point mutations on the secondary structure and membrane interaction of antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Critical Role of C-Terminal Amidation in the Bioactivity of Anoplin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anoplin, a small decapeptide (GLLKRIKTLL-NH₂) isolated from the venom of the spider wasp Anoplius samariensis, has garnered significant interest as a promising antimicrobial peptide (AMP) due to its broad-spectrum activity and low hemolytic potential. A key structural feature of native this compound is its C-terminally amidated leucine residue. This modification, often a result of post-translational processing, plays a pivotal role in dictating the peptide's antimicrobial efficacy. This technical guide delves into the critical function of C-terminal amidation in this compound's activity, providing a comprehensive overview of its impact on the peptide's structure, mechanism of action, and biological performance. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to offer a thorough resource for researchers in the field of antimicrobial drug development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique mechanisms of action, which often involve direct interaction with and disruption of microbial membranes, making the development of resistance less likely compared to conventional antibiotics.

This compound, with its simple primary structure and potent antimicrobial properties, serves as an excellent model for studying the structure-activity relationships of AMPs.[1] A crucial aspect of its biological activity is the presence of an amide group at its C-terminus. The removal of this amide group and its replacement with a carboxyl group, a modification known as deamidation, has been shown to dramatically attenuate or completely abolish its antimicrobial effects.[2] This guide will explore the multifaceted role of C-terminal amidation in this compound's function, providing a detailed examination of its influence on the peptide's physicochemical properties and its interaction with bacterial membranes.

The Physicochemical Impact of C-Terminal Amidation

The amidation of the C-terminus of this compound has profound effects on its overall physicochemical properties, which are intricately linked to its antimicrobial activity.

-

Neutralization of Charge: The most immediate consequence of C-terminal amidation is the neutralization of the negative charge of the carboxyl group. This is critical for maintaining the overall cationic nature of this compound, which is essential for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The deamidated form, this compound-COOH, possesses a net negative charge at the C-terminus, which can lead to electrostatic repulsion from the anionic bacterial surface, thereby hindering its ability to reach its target.[2]

-

Enhancement of Amphipathicity: this compound adopts an α-helical conformation upon interacting with membranes, creating an amphipathic structure with distinct hydrophobic and hydrophilic faces. The neutral amide group at the C-terminus is more compatible with the hydrophobic interior of the lipid bilayer compared to a charged carboxyl group. The presence of a negative charge in the deamidated form disrupts this amphipathic balance, reducing the peptide's ability to effectively partition into and traverse the bacterial membrane.[2]

-

Structural Stabilization: While circular dichroism studies have shown that both amidated and carboxylated forms of this compound can adopt α-helical structures in membrane-mimicking environments, molecular dynamics simulations suggest that the C-terminal amide can contribute to the stability of this conformation.[3] This stabilization is thought to be crucial for the peptide's ability to form functional pores or channels in the membrane.

Data Presentation: Quantitative Analysis of Amidation's Effect

For instance, studies on amidated this compound and its analogs have reported MIC values in the range of 11-23 µM against E. coli and S. aureus.[4] In contrast, the carboxylated form is consistently described as having lost its biological activities.[2]

Table 1: Antimicrobial Activity of Amidated this compound Analogs

| Peptide/Analog | Target Organism | MIC (µM) | Reference |

| This compound | E. coli | 23 | [4] |

| This compound | S. aureus | 11 | [4] |

| This compound[5-9] | S. aureus | 4 | [5] |

| This compound[2-6] | E. coli | 4 | [5] |

Table 2: Hemolytic Activity of Amidated this compound and its Analogs

| Peptide/Analog | Concentration (µM) | Hemolytic Activity (%) | Reference |

| This compound | 32 | < 5 | [5] |

| This compound[5-9] | 32 | ~43 | [5] |

| This compound[2-6] | 32 | < 5 | [5] |

Note: The data in these tables are compiled from different studies and are intended to provide a general overview of the activity of amidated this compound and its analogs. The absence of data for this compound-COOH in such tables in the literature is a strong indicator of its inactivity.

Mechanism of Action: The Role of Amidation in Membrane Disruption

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane integrity. C-terminal amidation is critical for this process, enabling the peptide to form ion channel-like pores.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The cationic amidated this compound is electrostatically attracted to the anionic bacterial membrane.

-

Membrane Insertion and Helix Formation: Upon interaction with the membrane, this compound folds into an amphipathic α-helix and inserts into the lipid bilayer.

-

Pore Formation (Toroidal Pore Model): this compound is thought to form pores via a "toroidal" or "wormhole" mechanism. In this model, the peptide molecules, along with the lipid head groups, bend inward to line the pore, creating a continuous channel through the membrane. This leads to the leakage of ions and essential metabolites, ultimately causing cell death.

The deamidated form of this compound is unable to effectively execute this mechanism. The presence of the C-terminal negative charge impedes the initial binding and subsequent insertion into the membrane. Consequently, the peptide cannot achieve the necessary concentration and orientation within the bilayer to induce pore formation. Studies have shown that while the amidated form exhibits ion channel-like activity in artificial lipid bilayers, the carboxylated form does not.[2]

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

Caption: Proposed mechanism of action for C-terminally amidated this compound.

Experimental Workflow: Synthesis and Activity Assays

Caption: Workflow for synthesis and biological evaluation of this compound variants.

Experimental Protocols

Synthesis of C-terminally Amidated (this compound-NH₂) and Carboxylated (this compound-COOH) Peptides

Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for synthesizing peptides of this length. The choice of resin is critical for determining the C-terminal modification.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amidation)

-

Wang or 2-Chlorotrityl chloride resin (for C-terminal carboxylation)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM)

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the appropriate resin (Rink Amide for -NH₂ or Wang/Trityl for -COOH) in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence (GLLKRIKTLL) following steps 2 and 3 for each amino acid.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth - MHB)

-

96-well microtiter plates

-

Synthesized this compound-NH₂ and this compound-COOH

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Spectrophotometer

Protocol:

-

Bacterial Culture Preparation: Inoculate the test bacteria in MHB and incubate until the culture reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of this compound-NH₂ and this compound-COOH in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

Principle: This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its cytotoxicity towards mammalian cells.

Materials:

-

Freshly drawn human or sheep red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Synthesized this compound-NH₂ and this compound-COOH

-

Positive control (e.g., 1% Triton X-100)

-

Negative control (PBS)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

RBC Preparation: Wash the RBCs several times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

Peptide Dilution: Prepare serial dilutions of this compound-NH₂ and this compound-COOH in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions. Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm (or 540 nm) to quantify the amount of released hemoglobin.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

C-terminal amidation is a critical determinant of this compound's antimicrobial activity. This modification preserves the peptide's overall positive charge and enhances its amphipathicity, both of which are essential for its effective interaction with and disruption of bacterial membranes. The loss of the C-terminal amide group leads to a dramatic reduction in antimicrobial efficacy, highlighting the importance of this subtle structural feature. For researchers and drug development professionals, understanding the profound impact of C-terminal amidation on this compound's function provides valuable insights for the rational design and optimization of novel peptide-based therapeutics with improved potency and selectivity. The methodologies and data presented in this guide offer a foundational resource for the continued exploration of this compound and other AMPs as next-generation antimicrobial agents.

References

- 1. Structure-activity relationship study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic analogs of this compound show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

Anoplin Peptide: A Technical Guide to its Antimicrobial Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin, a decapeptide with the sequence Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2, is a natural antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp Anoplius samariensis.[1] As a member of the AMP family, this compound represents a promising candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance.[2][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound and its analogs, details its mechanism of action, and furnishes key experimental protocols for its study.

This compound is one of the smallest known linear α-helical antimicrobial peptides, a characteristic that makes it an attractive scaffold for chemical modification and the development of synthetic analogs with enhanced activity and specificity.[1][4] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][5]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane.[6][7] This process is driven by the peptide's cationic and amphipathic nature.[2][6] The positively charged residues (Lysine and Arginine) facilitate the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, the peptide undergoes a conformational change, adopting an α-helical structure in the hydrophobic environment of the membrane.[1] This amphipathic helix then inserts into the lipid bilayer, leading to membrane permeabilization and the formation of ion channel-like pores, a process often described by the "toroidal pore" model.[8][9] In this model, the peptide molecules, along with the polar head groups of the membrane lipids, bend inward to line the pore, creating a channel that allows the leakage of ions and essential metabolites, ultimately leading to cell death.[8][9] Some studies also suggest that this compound may have intracellular targets, including the inhibition of ATP synthase and binding to DNA.[5][10]

Caption: this compound's mechanism of action leading to bacterial cell death.

Antimicrobial Activity Spectrum

This compound and its synthetic analogs have been tested against a wide range of microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity. The native peptide generally shows moderate activity, with MIC values often in the micromolar range.[6] However, synthetic modifications, such as amino acid substitutions and lipidation, have led to the development of analogs with significantly enhanced potency.[11][12]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Bacteria

| Peptide/Analog | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | 16 - 64 | Escherichia coli | 16 - 64 | [6] |

| Bacillus subtilis | 64 | Pseudomonas aeruginosa | >64 | [6] | |

| This compound[5-9] (stapled) | S. aureus (including MRSA) | 4 | E. coli | >64 | [6] |

| This compound[2-6] (stapled) | S. aureus | >64 | E. coli | 4 | [6] |

| A-21 (KWWKKWKKWW-NH₂) | Various strains | 4.76 (GM) | Various strains | 4.76 (GM) | [11] |

| Ano3 (conjugated) | Shigella flexneri | 1.4 | Various strains | - | [13] |

*GM: Geometric Mean

Antifungal Activity

This compound has also demonstrated activity against certain fungal pathogens. For instance, it has been shown to be effective against the plant pathogen Leptosphaeria maculans.[8] The C-terminal amidation of this compound, which is crucial for its antibacterial activity, does not appear to be essential for its antifungal properties.[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

| Peptide/Analog | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Leptosphaeria maculans | - | [8] |

Specific MIC values for antifungal activity are not consistently reported in the provided search results.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound peptide stock solution

-

Sterile multichannel pipette

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Peptide Dilutions:

-

Prepare a 2-fold serial dilution of the this compound peptide in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Preparation of Bacterial Inoculum:

-

Grow a bacterial culture overnight in MHB.

-

Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL.

-

Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. This will bring the final volume in each well to 100 µL.

-

Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

-

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay measures the ability of a peptide to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which intercalates with DNA.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

This compound peptide solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Preparation of Bacterial Suspension:

-

Grow a bacterial culture to mid-log phase.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the bacterial cells in PBS to an OD₆₀₀ of 0.2.

-

-

Assay Setup:

-

In a 96-well black microtiter plate, add the bacterial suspension.

-

Add PI to a final concentration of 10 µg/mL.

-

-

Peptide Addition and Measurement:

-

Add the this compound peptide at various concentrations to the wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

-

Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (bacteria with PI but no peptide).

-

-

Data Analysis:

-

An increase in fluorescence intensity over time indicates membrane permeabilization. The rate and extent of PI uptake are proportional to the degree of membrane damage.

-

References

- 1. Advances in the Study of Structural Modification and Biological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Stapled this compound as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the mechanism of action of this compound, a helical antimicrobial decapeptide with ion channel-like activity, and the role of the amidated C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel properties of antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toroidal pores formed by antimicrobial peptides show significant disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Anoplin: A Promising Wasp Venom Peptide for Novel Anti-Cancer Agent Development

An In-depth Technical Guide for Researchers and Drug Development Professionals